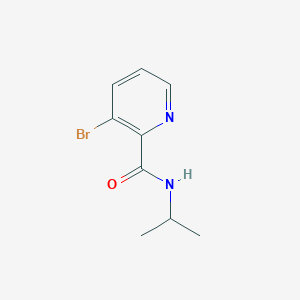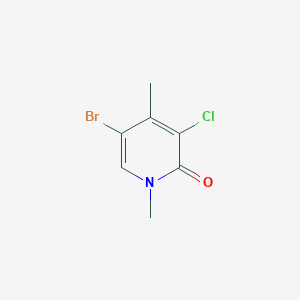
Benzyl (4-methoxybenzyl)oxycarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-methoxybenzyl)oxycarbamate is an organic compound that features a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methoxybenzyl)oxycarbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: Benzyl (4-methoxybenzyl)oxycarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl and methoxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of benzylamine or 4-methoxybenzylamine.
Substitution: Formation of various substituted benzyl or methoxybenzyl derivatives.
科学的研究の応用
Benzyl (4-methoxybenzyl)oxycarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release active drugs.
Medicine: Explored for its potential use in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl (4-methoxybenzyl)oxycarbamate involves the cleavage of the carbamate group to release the active benzyl and 4-methoxybenzyl moieties. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released moieties can then interact with molecular targets, such as receptors or enzymes, to exert their biological effects.
類似化合物との比較
Benzyl carbamate: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzyl carbamate: Similar structure but without the benzyl group, affecting its reactivity and applications.
Benzyl (4-methoxybenzyl)ether: Similar protecting group properties but different reactivity due to the absence of the carbamate moiety.
Uniqueness: Benzyl (4-methoxybenzyl)oxycarbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide distinct reactivity and versatility in synthetic applications. Its dual protecting group nature allows for selective deprotection under mild conditions, making it valuable in complex organic syntheses.
特性
IUPAC Name |
benzyl N-[(4-methoxyphenyl)methoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-15-9-7-14(8-10-15)12-21-17-16(18)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFCDWPSOPDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














